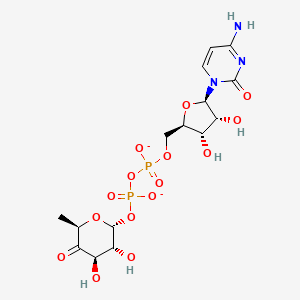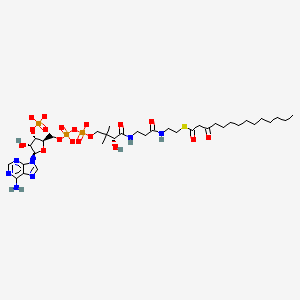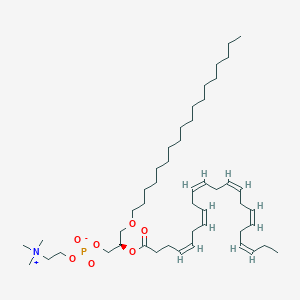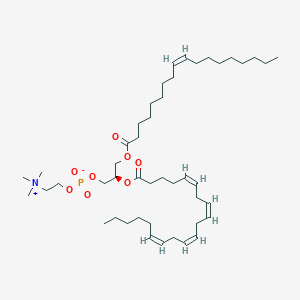
beta-Alanopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-alanopine is an amino dicarboxylic acid. It derives from a propionic acid.
Scientific Research Applications
Plant Stress Tolerance : β-Alanine betaine, a derivative of β-Alanine, plays a role in plant tolerance to environmental stresses such as salinity and hypoxia. It is synthesized in the Plumbaginaceae family via S-adenosyl-L-methionine-dependent N-methylation, indicating potential for metabolic engineering in stress tolerance mechanisms (Rathinasabapathi et al., 2001).
Exercise Performance : β-Alanine supplementation has been found to improve sprint performance in endurance cycling, suggesting its potential as an ergogenic aid in sports performance (van Thienen et al., 2009).
Muscle Carnosine Levels : Chronic β-Alanine supplementation can augment intramuscular carnosine content, which is linked to improved exercise homeostasis and excitation-contraction coupling (Blancquaert et al., 2015).
Biotechnological Production : β-Alanine, being the only naturally occurring β-amino acid, has attracted interest due to its use as a precursor in various industrial applications. Its biological production is gaining attention as an alternative to chemical methods, with potential in medicine, feed, and food industries (Wang et al., 2021).
Biochemical Pathways in Yeast : In Saccharomyces cerevisiae, the ALD2 and ALD3 genes are essential for β-alanine biosynthesis, playing a crucial role in the cellular biosynthesis of coenzyme A (White et al., 2003).
Effects on Cognitive Function and Brain Homocarnosine : While β-Alanine supplementation influences muscle carnosine levels, its effects on cognitive function and brain homocarnosine/carnosine signal are yet to be conclusively determined (Solis et al., 2015).
Metabolic Engineering for Enhanced Biosynthesis : Metabolic engineering strategies have been employed in Escherichia coli for enhancing β-Alanine biosynthesis, demonstrating the potential for industrial production of β-Alanine (Wang et al., 2021).
properties
Product Name |
beta-Alanopine |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
OAWHMSFCLIYBHE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCCC(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)



![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)





